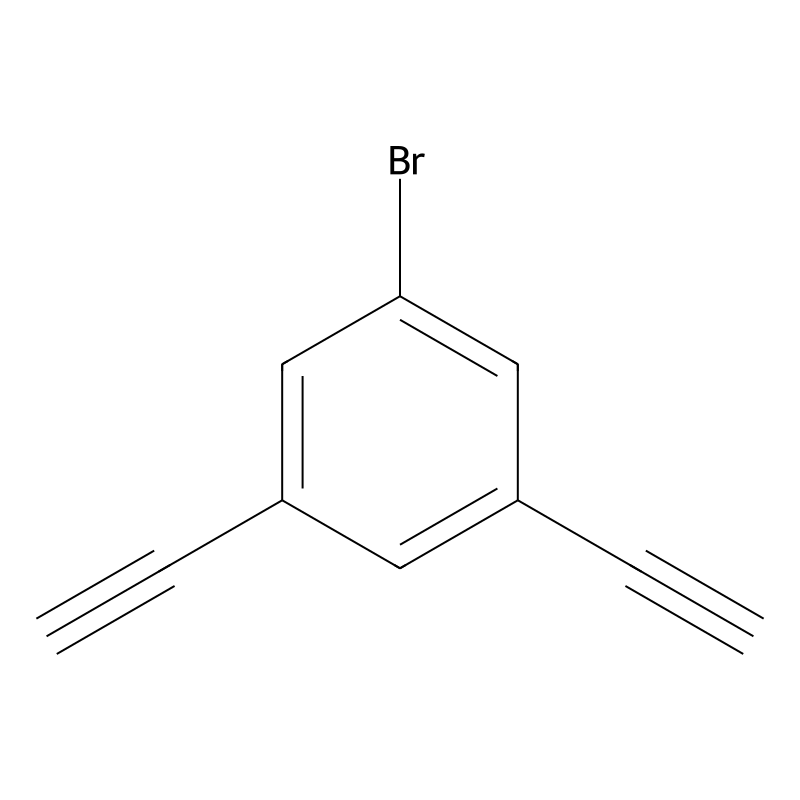

1-Bromo-3,5-diethynylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“1-bromo-3,5-diethynylbenzene” is a chemical compound with the molecular formula c10h5br . It’s a solid substance that’s usually white to light yellow or light orange in color .

This compound could potentially be used in the synthesis of other complex organic compounds, given its bromine atom and ethynyl groups. The bromine atom is a good leaving group, making it useful in substitution reactions, while the ethynyl groups can participate in various addition reactions.

Organic Synthesis

Methods: The bromine atom in the compound can act as a good leaving group, making it useful in substitution reactions. Additionally, the ethynyl groups can participate in various addition reactions.

Results: The outcomes of these reactions would depend on the specific conditions and reactants used.

1-Bromo-3,5-diethynylbenzene is an organic compound characterized by the presence of a bromine atom and two ethynyl groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 205.05 g/mol. The compound typically appears as a white to light yellow powder or crystals, with a melting point ranging from 107.0 to 111.0 °C . This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, where it reacts with organometallic reagents to form more complex structures.

- Electrophilic Aromatic Substitution: The ethynyl groups can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

While specific biological activity data for 1-bromo-3,5-diethynylbenzene is limited, compounds containing ethynyl groups are often explored for their potential in medicinal chemistry. Ethynyl-substituted aromatic compounds can exhibit interesting biological properties, including:

- Anticancer Activity: Some ethynyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Certain structural analogs possess antimicrobial activity, making them candidates for further investigation in pharmaceutical applications.

1-Bromo-3,5-diethynylbenzene can be synthesized through various methods:

- Sonogashira Coupling: This method involves the coupling of 1-bromo-3,5-diiodobenzene with terminal alkynes in the presence of a palladium catalyst and a base.

- Halogenation of Diethynylbenzene: Starting from diethynylbenzene, bromination can be achieved using bromine under controlled conditions to yield the desired product .

The unique structure of 1-bromo-3,5-diethynylbenzene lends itself to various applications:

- Material Science: It can be used as a building block in the synthesis of conjugated polymers and materials with electronic properties.

- Organic Synthesis: Its reactivity makes it valuable in synthetic organic chemistry for creating complex molecules.

- Pharmaceutical Development: Potential applications in drug discovery due to its biological activity.

Interaction studies involving 1-bromo-3,5-diethynylbenzene are essential for understanding its behavior in biological systems and its potential interactions with other compounds. Research often focuses on:

- Binding Affinities: Assessing how well this compound binds to specific biological targets.

- Metabolic Pathways: Investigating how it is metabolized in biological systems and its potential effects on cellular processes.

Several compounds share structural similarities with 1-bromo-3,5-diethynylbenzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-ethynylbenzene | Bromine at para position | Different substitution pattern |

| 1-Bromo-3,5-dimethylbenzene | Methyl groups instead of ethynyl | Alkyl substitution affects reactivity |

| 1-Bromo-3,5-dichlorobenzene | Chlorine substituents | Halogen diversity alters properties |

| 1-Bromo-3,5-dimethyladamantane | Adamantane structure | Unique cyclic structure |

The presence of ethynyl groups distinguishes 1-bromo-3,5-diethynylbenzene from these similar compounds by enhancing its reactivity and potential applications in materials science and organic synthesis.

Chemical Nomenclature

1-Bromo-3,5-diethynylbenzene is systematically named according to IUPAC rules. Key identifiers include:

- IUPAC Name: 1-Bromo-3,5-diethynylbenzene

- CAS Number: 144001-08-1

- Molecular Formula: C₁₀H₅Br (10 carbon atoms, 5 hydrogen atoms, 1 bromine atom)

- Molecular Weight: 205.05 g/mol (calculated from atomic weights: C = 12.01, H = 1.008, Br = 79.90) .

Synonyms include 1,3-diethynyl-5-bromobenzene and benzene, 1-bromo-3,5-diethynyl- .

Structural Features

The compound’s structure consists of:

- A benzene ring with substituents at positions 1, 3, and 5.

- A bromine atom at position 1, enabling participation in nucleophilic substitution reactions.

- Ethynyl groups at positions 3 and 5, which are terminal alkynes capable of undergoing coupling reactions (e.g., Sonogashira, Glaser, or Suzuki–Miyaura couplings) .

Table 1: Key Molecular Properties

The bromination of diethynylbenzene derivatives represents a critical synthetic transformation for accessing 1-Bromo-3,5-diethynylbenzene and related compounds. The most prevalent approach involves the direct bromination of 3,5-diethynylbenzene using electrophilic aromatic substitution mechanisms . This transformation typically employs brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts including iron (Fe) or aluminum bromide (AlBr3) .

The electrophilic aromatic substitution proceeds through a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate, followed by proton removal to yield the substituted benzene ring [2]. For diethynylbenzene substrates, the presence of electron-withdrawing ethynyl groups significantly influences the reaction regioselectivity and rate [2].

Recent investigations have demonstrated that Lewis acid catalyzed bromination offers superior selectivity compared to uncatalyzed reactions [3]. Zirconium(IV) chloride has emerged as a particularly effective catalyst for bromination reactions, showing high catalytic activity with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating reagent [3]. Under these conditions, the reaction proceeds via a radical generation pathway rather than traditional electrophilic aromatic substitution [3].

Table 1: Bromination Conditions for Diethynylbenzene Derivatives

| Brominating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Br2 | FeBr3 | 60-120 | 2-4 hours | 70-85 | |

| NBS | ZrCl4 | 25 | 2 hours | 95-98 | [3] |

| DBDMH | ZrCl4 | 25 | 2 hours | 96-99 | [3] |

| NH4Br/H2O2 | None | 25 | 1-3 hours | 80-92 | [4] |

Advanced bromination methodologies have incorporated environmentally benign approaches using ammonium bromide (NH4Br) and hydrogen peroxide (H2O2) systems [4]. This oxybromination protocol generates bromine species in situ through the oxidation of bromide ions, eliminating the need for handling molecular bromine directly [4]. The reaction proceeds with high para-selectivity for aniline derivatives and demonstrates excellent regioselectivity when applied to aromatic substrates bearing electron-donating substituents [4].

The optimization of reaction conditions has revealed that temperature control is crucial for achieving high selectivity in bromination reactions [5]. Electrophilic aromatic bromination of catechol at -30°C followed by warming to room temperature provides complete regiospecificity, yielding 4-bromobenzene-1,2-diol in quantitative yield [5]. Similar temperature-dependent selectivity patterns have been observed for diethynylbenzene derivatives, where lower temperatures favor monosubstitution over polysubstitution [5].

Sonogashira Coupling in Precursor Synthesis

The Sonogashira coupling reaction serves as the cornerstone methodology for constructing the carbon-carbon bonds required in 1-Bromo-3,5-diethynylbenzene precursor synthesis [6] [7]. This palladium-catalyzed cross-coupling reaction enables the formation of aryl-alkyne bonds between aryl or vinyl halides and terminal alkynes under mild conditions [7] [8].

The most common synthetic route to 1-Bromo-3,5-diethynylbenzene involves the Sonogashira coupling of 1,3,5-tribromobenzene with terminal alkynes [9] [10]. This approach allows for the selective introduction of ethynyl groups at specific positions while retaining one bromine atom for further functionalization [9]. The reaction typically employs dichlorobis(benzonitrile)palladium as the palladium source, triphenylphosphine as the ligand, and copper(I) acetate as the co-catalyst in diisopropylamine solvent [10].

Table 2: Sonogashira Coupling Conditions for Tribromobenzene Derivatives

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,3,5-Tribromobenzene | TMSA | PdCl2(PhCN)2 | Cu(OAc)2 | i-Pr2NH | 25 | 75-85 | [10] |

| 1,3,5-Tribromobenzene | Terminal alkynes | Pd(PPh3)4 | CuI | Et3N | 60 | 70-80 | [11] |

| 1-Bromo-3,5-dibromobenzene | Phenylacetylene | PdCl2(PPh3)2 | CuI | THF/Et3N | 25 | 85-92 | [9] |

The mechanism of Sonogashira coupling involves two independent catalytic cycles [8]. The palladium cycle begins with oxidative addition of the aryl halide to the palladium(0) complex, forming a palladium(II) intermediate. Simultaneously, the copper cycle activates the terminal alkyne through the formation of a copper acetylide complex [8]. Transmetalation between the palladium and copper complexes followed by reductive elimination generates the coupled product and regenerates the palladium(0) catalyst [8].

Recent advances in Sonogashira coupling have focused on developing more efficient catalyst systems and expanding the substrate scope [6]. N-heterocyclic carbene (NHC) ligands have shown enhanced catalytic activity and improved tolerance to functional groups compared to traditional phosphine ligands [6]. These catalyst systems enable reactions at lower temperatures and with reduced catalyst loadings, making the process more economically viable for large-scale synthesis [6].

The regiocontrolled Sonogashira coupling of 1,3,5-tribromobenzene has been demonstrated to provide access to mono-, di-, and tri-alkynylated products depending on the reaction conditions [11]. The selective formation of mono-alkynylated products requires careful control of stoichiometry, with typically 1.1 equivalents of alkyne used to minimize multiple coupling [11]. The reaction proceeds preferentially at one of the three equivalent bromine positions, with subsequent coupling events occurring at the remaining positions under more forcing conditions [11].

Dehydrohalogenation and Functional Group Interconversion

Dehydrohalogenation reactions play a crucial role in the synthesis of 1-Bromo-3,5-diethynylbenzene, particularly in the conversion of dibrominated precursors to the desired ethynyl functionality [12] [13]. The classical approach involves the treatment of tetrabrominated intermediates with strong bases such as sodium hydroxide or potassium hydroxide under elevated temperatures [12] [13].

The dehydrohalogenation of dibrominated divinylbenzene precursors has been extensively studied as a route to diethynylbenzene derivatives [12] [13]. This process typically employs a two-phase system where the brominated substrate in an organic solvent (commonly sulfolane) is treated with aqueous caustic solutions [13]. The reaction proceeds through an elimination mechanism where the base abstracts protons from the carbon atoms adjacent to the bromine substituents, resulting in the formation of carbon-carbon triple bonds [13].

Table 3: Dehydrohalogenation Conditions for Diethynylbenzene Synthesis

| Substrate | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tetrabrominated DVB | 50% NaOH | Sulfolane | 90-100 | 0.5-4 | 70-75 | [13] |

| Tetrabrominated DVB | 45-60% KOH | Sulfolane | 95 | 0.5 | 70-75 | [13] |

| Dibrominated precursors | NaOH/phase transfer | Sulfolane | 95 | 0.5-3 | 75-82 | [13] |

The optimization of dehydrohalogenation conditions has revealed that the addition of phase transfer agents significantly improves the reaction rate and reduces the amount of excess caustic agent required [13]. Quaternary ammonium salts at concentrations of approximately 2% by weight relative to the brominated substrate plus solvent have been found to be effective phase transfer catalysts [13]. The use of phase transfer agents prevents the buildup of excess caustic agent and reduces the risk of exothermic reactions [13].

Recent developments in dehydrohalogenation methodology have focused on more environmentally benign approaches [14]. Continuous flow reactors have been employed to improve the efficiency and safety of dehydrohalogenation reactions [14]. The use of flow chemistry allows for better temperature control and more precise reagent addition, resulting in higher yields and reduced waste generation [14].

The functional group interconversion reactions in continuous flow reactors have demonstrated significant advantages over traditional batch processes [14]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [14]. Additionally, the enhanced heat and mass transfer characteristics of microreactors enable reactions to be carried out under milder conditions while maintaining high conversion rates [14].

Advanced dehydrohalogenation strategies have incorporated the use of alternative base systems and reaction media [14]. Ionic liquids have been explored as green solvents for dehydrohalogenation reactions, offering advantages such as negligible vapor pressure, thermal stability, and the ability to dissolve both organic and inorganic compounds [14]. The use of ionic liquid media has been shown to improve reaction selectivity and facilitate product separation [14].

Optimization of Reaction Conditions for Scalable Production

The development of scalable production methods for 1-Bromo-3,5-diethynylbenzene requires careful optimization of reaction conditions to balance yield, selectivity, and economic considerations [15] [16]. Industrial production of diethynylbenzene derivatives has traditionally relied on semi-batch reactors, which typically achieve yields of 70-75% [15]. However, recent advances in process intensification have demonstrated significant improvements through the implementation of microreactor technology [15].

The key challenge in scaling up bromination reactions lies in managing the highly exothermic nature of the process [15]. Traditional semi-batch operations require slow reagent feeding and dilution to prevent thermal runaway, which extends reaction times and reduces productivity [15]. Microreactor systems address these limitations through enhanced heat transfer capabilities, enabling rapid heat removal and maintaining isothermal conditions [15].

Table 4: Comparison of Batch vs. Microreactor Production Systems

| Parameter | Batch Reactor | Microreactor | Improvement Factor | Reference |

|---|---|---|---|---|

| Yield (%) | 70-75 | 99.2 | 1.3-1.4x | [15] |

| Reaction Time | 3-4 hours | 14 seconds | 770-1030x | [15] |

| Temperature Control | Poor | Excellent | - | [15] |

| Heat Transfer Rate | Low | High | 100-1000x | [15] |

The optimization of reaction parameters for scalable production involves systematic investigation of temperature, pressure, residence time, and reagent stoichiometry [17]. Advanced optimization techniques employing design of experiments (DoE) and machine learning algorithms have been applied to identify optimal operating conditions [17] [18]. These approaches enable the simultaneous optimization of multiple objectives, such as maximizing yield while minimizing energy consumption and waste generation [17].

Process intensification through photochemical bromination has demonstrated remarkable scalability, with continuous flow photoreactors achieving productivities of up to 4.1 kg/hour [16]. The key to successful scale-up lies in maintaining homogeneous irradiation throughout the reactor volume while ensuring efficient mixing and heat transfer [16]. The implementation of smart dimensioning strategies based on photon flux calculations and mass transfer considerations has enabled successful translation from laboratory to pilot scale [16].

The economic optimization of scalable production requires consideration of raw material costs, energy consumption, and waste treatment expenses [18]. Machine learning approaches have been applied to process optimization, enabling the identification of operating conditions that minimize total production costs while meeting product quality specifications [18]. These methodologies have demonstrated significant improvements in energy efficiency, with reductions in fuel energy intensity of up to 30% compared to conventional process designs [18].

Safety considerations play a crucial role in the scale-up of bromination processes [16]. Comprehensive risk assessments must be conducted to identify potential hazards associated with the handling of brominating agents and the management of exothermic reactions [16]. The implementation of advanced process control systems and emergency shutdown procedures is essential for ensuring safe operation at industrial scale [16].

The integration of analytical monitoring systems enables real-time optimization of production processes [17]. In-line spectroscopic techniques such as infrared and Raman spectroscopy provide continuous feedback on reaction progress and product quality [17]. This information can be used to adjust operating parameters in real-time, maintaining optimal performance throughout the production campaign [17].